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Compound of Interest

Compound Name: 2-Bromo-5-hydrazinopyrazine

Cat. No.: B1520240 Get Quote

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-
bromo-5-hydrazinopyrazine. Designed for researchers, scientists, and professionals in drug

development, this document delves into the theoretical underpinnings and practical aspects of

analyzing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) techniques. While experimental data for this specific molecule is not widely

published, this guide synthesizes predictive data and comparative analysis with related

structures to offer a robust framework for its spectroscopic identification and characterization.

Introduction to 2-Bromo-5-hydrazinopyrazine
2-Bromo-5-hydrazinopyrazine is a heterocyclic compound with the molecular formula

C₄H₅BrN₄.[1][2] Its structure, featuring a pyrazine ring substituted with a bromine atom and a

hydrazine group, makes it a valuable building block in medicinal chemistry and materials

science. The interplay of the electron-withdrawing bromine and the electron-donating hydrazine

group on the aromatic pyrazine core dictates its chemical reactivity and spectroscopic

properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and

structure of this compound in any research or development endeavor.

Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and

elemental composition of a compound. For 2-bromo-5-hydrazinopyrazine, high-resolution

mass spectrometry (HRMS) is instrumental in confirming its atomic makeup.
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Expected Molecular Ion and Isotopic Pattern
The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio), imparts a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass of

2-bromo-5-hydrazinopyrazine is 187.96976 Da.[1] Therefore, the mass spectrum is expected

to show two major peaks of nearly equal intensity for the molecular ion [M]⁺˙ at m/z values

corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Predicted mass spectrometry data for various adducts of 2-bromo-5-hydrazinopyrazine
provides further confirmation of its identity.[1]

Adduct Predicted m/z

[M+H]⁺ 188.97704

[M+Na]⁺ 210.95898

[M-H]⁻ 186.96248

[M+NH₄]⁺ 206.00358

[M+K]⁺ 226.93292

Fragmentation Pathway
The fragmentation of 2-bromo-5-hydrazinopyrazine in the mass spectrometer can provide

valuable structural information. The fragmentation is likely initiated by the loss of the bromine

atom or cleavage of the hydrazine group.

[C₄H₅⁷⁹BrN₄]⁺˙
m/z = 188

[C₄H₅N₄]⁺
m/z = 109

 - Br˙

[C₄H₄BrN₂]⁺
m/z = 159/161

 - N₂H₃˙

[C₄H₅⁸¹BrN₄]⁺˙
m/z = 190

 - Br˙

 - N₂H₃˙
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Click to download full resolution via product page

Caption: Predicted Fragmentation of 2-bromo-5-hydrazinopyrazine.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint"

based on its functional groups. While specific experimental IR data for 2-bromo-5-
hydrazinopyrazine is not readily available, we can predict its characteristic absorption bands

by analogy with the related compound, 2-hydrazinopyrazine.[3]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: A small amount of solid 2-bromo-5-hydrazinopyrazine is placed

directly on the ATR crystal.

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.

Expected IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Mode Expected Intensity Notes

3500-3200
N-H stretching

(hydrazine)
Medium-Strong

Asymmetric and

symmetric stretches of

the -NH₂ group are

expected in this

region. The presence

of two bands is

characteristic of a

primary amine.

3100-3000
C-H stretching

(aromatic)
Weak-Medium

Characteristic of C-H

bonds on the pyrazine

ring.

1650-1620
N-H scissoring

(hydrazine)
Medium

This bending vibration

is a key indicator of

the hydrazine group.

1600-1450
C=N and C=C

stretching (ring)
Medium-Strong

Multiple bands are

expected due to the

aromatic nature of the

pyrazine ring.

1250-1000 C-N stretching Medium-Strong

Vibrations associated

with the C-N bonds

within the pyrazine

ring and the C-N bond

of the hydrazine

substituent.

850-750
C-H out-of-plane

bending
Strong

The substitution

pattern on the

pyrazine ring will

influence the exact

position of these

bands.

700-500 C-Br stretching Medium-Strong The presence of a

strong band in this
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region is indicative of

the carbon-bromine

bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds in solution.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of 2-bromo-5-hydrazinopyrazine in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Standard parameters for acquisition and processing are typically employed.

Expected ¹H NMR Spectrum
The ¹H NMR spectrum of 2-bromo-5-hydrazinopyrazine is expected to be relatively simple,

showing signals for the hydrazine protons and the two protons on the pyrazine ring.
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Expected Proton Signals

2-bromo-5-hydrazinopyrazine
(Predicted ¹H NMR)

H-3

H-6

-NH₂

Click to download full resolution via product page

Caption: Proton environments in 2-bromo-5-hydrazinopyrazine.

Hydrazine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be

highly dependent on the solvent and concentration. In DMSO-d₆, this signal could appear in

the range of 4.0-6.0 ppm.

Pyrazine Ring Protons (H-3 and H-6): Two distinct signals are expected for the two aromatic

protons. Due to the anisotropic effects of the nitrogen atoms and the electronic effects of the

substituents, these protons will appear as singlets or narrow doublets (if long-range coupling

is resolved). Their chemical shifts are predicted to be in the downfield region, likely between

7.5 and 8.5 ppm. The proton at the 6-position, being between two nitrogen atoms, is

expected to be the most deshielded.

Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Four distinct signals are expected for the four carbon atoms in the pyrazine ring.
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Carbon Atom
Expected Chemical Shift
(ppm)

Notes

C-2 140-150

The carbon atom bearing the

bromine atom will be

significantly influenced by the

halogen's electronegativity and

is expected to be in this region.

C-3 130-140

This CH carbon is adjacent to

a nitrogen atom and the

carbon bearing the bromine.

C-5 150-160

The carbon atom attached to

the electron-donating

hydrazine group is expected to

be the most shielded of the

substituted carbons.

C-6 125-135

This CH carbon is situated

between two nitrogen atoms,

leading to a downfield shift.

Conclusion
The spectroscopic characterization of 2-bromo-5-hydrazinopyrazine relies on a

complementary suite of analytical techniques. Mass spectrometry confirms the molecular

weight and elemental composition, with a characteristic isotopic pattern due to the bromine

atom. Infrared spectroscopy identifies the key functional groups, notably the N-H vibrations of

the hydrazine moiety and the C-Br stretch. Finally, NMR spectroscopy provides a detailed map

of the molecular structure, with distinct signals for the aromatic protons and carbons. This guide

provides a foundational understanding of the expected spectroscopic data for this compound,

serving as a valuable resource for its synthesis, purification, and application in further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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